N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16779297
InChI: InChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)32-16-11-18(31-17(16)12-29)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30)
SMILES:
Molecular Formula: C23H31N5O4Si
Molecular Weight: 469.6 g/mol

N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide

CAS No.:

Cat. No.: VC16779297

Molecular Formula: C23H31N5O4Si

Molecular Weight: 469.6 g/mol

* For research use only. Not for human or veterinary use.

N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide -

Specification

Molecular Formula C23H31N5O4Si
Molecular Weight 469.6 g/mol
IUPAC Name N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Standard InChI InChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)32-16-11-18(31-17(16)12-29)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30)
Standard InChI Key JGELYOCTJSVMRL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4

Introduction

N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide is a complex organic compound featuring a purine base linked to a tetrahydrofuran derivative. The presence of a tert-butyldimethylsilyl group enhances its stability and solubility in organic solvents, making it suitable for various synthetic and biological applications. This compound's structural characteristics, particularly the purine base and the substituents on the tetrahydrofuran ring, influence its biological activity.

Synthesis and Preparation

The synthesis of compounds similar to N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide typically involves multi-step synthetic routes. Each step requires careful optimization of reaction conditions to achieve high yields and purity. The use of tert-butyldimethylsilyl protection groups is common in such syntheses to protect hydroxyl groups during reactions.

Biological Activity and Applications

Compounds with similar structures exhibit various biological activities, influenced by their structural features. These activities can include interactions with enzymes or receptors, which are studied using techniques like molecular docking and interaction studies. The versatility in applications stems from the unique structural characteristics and biological properties of these compounds.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular WeightSolubility Enhancer
N-(9-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-YL)-9H-purin-6-YL)benzamideC23H31N5O4SiApproximately 479.76 g/moltert-butyldimethylsilyl group
N-(9-((2R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamideC23H31N5O4SiApproximately 469.61 g/moltert-butyldimethylsilyl group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator